8-((3-(4-(Benzyloxy)phenyl)-1,2,4-oxadiazol-5-yl)methyl)-1,4-dioxa-8-azaspiro[4.5]decane
Description
Properties
IUPAC Name |
8-[[3-(4-phenylmethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl]-1,4-dioxa-8-azaspiro[4.5]decane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25N3O4/c1-2-4-18(5-3-1)17-27-20-8-6-19(7-9-20)22-24-21(30-25-22)16-26-12-10-23(11-13-26)28-14-15-29-23/h1-9H,10-17H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IHWKJNVHQCSQMB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC12OCCO2)CC3=NC(=NO3)C4=CC=C(C=C4)OCC5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 8-((3-(4-(benzyloxy)phenyl)-1,2,4-oxadiazol-5-yl)methyl)-1,4-dioxa-8-azaspiro[4.5]decane , with CAS number 1252824-96-6 , is a novel chemical entity that has garnered attention for its potential biological activities. Its structure combines elements known for various pharmacological effects, particularly in the realm of enzyme inhibition and antimicrobial properties.
- Molecular Formula : C23H25N3O4
- Molecular Weight : 407.5 g/mol
- Structure : The compound features a complex spirocyclic structure that may contribute to its biological activity.
Biological Activity Overview
Research into the biological activity of compounds related to 1,2,4-oxadiazoles has revealed a range of pharmacological properties, including:
- Enzyme Inhibition : Compounds containing oxadiazole moieties have been shown to act as potent inhibitors of monoamine oxidase (MAO), particularly MAO-B, which is relevant in neurodegenerative diseases such as Parkinson's.
Case Study: MAO Inhibition
A related study examined the biological activity of 5-[4-(benzyloxy)phenyl]-1,3,4-oxadiazol-2(3H)-one derivatives , which demonstrated significant MAO-B inhibition. The most potent derivative exhibited an IC50 value of 1.4 nM , indicating a strong selectivity for MAO-B over MAO-A with a selectivity ratio exceeding 71,400 . This suggests that the benzyloxy substitution may enhance the inhibitory potency.
Structure-Activity Relationship (SAR)
The structure-activity relationship studies conducted on oxadiazole derivatives indicate that:
- Substituents on the Phenyl Ring : Modifications on the phenyl ring influence the binding affinity and selectivity towards target enzymes.
- Spirocyclic Framework : The presence of a spirocyclic structure may enhance molecular stability and bioavailability.
Antimicrobial Activity
The compound's structural similarities with other oxadiazole derivatives suggest potential antimicrobial properties. For instance, derivatives like 5-(4-(benzyloxy) substituted phenyl)-3-((phenylamino)methyl)-1,3,4-oxadiazole-2(3H)-thiones have shown antifungal activity against various strains . This highlights the potential for developing new antimicrobial agents based on this compound.
Research Findings and Data Tables
| Compound | Target Enzyme | IC50 Value (nM) | Selectivity Ratio |
|---|---|---|---|
| 12a | MAO-B | 1.4 | >71,400 |
| 16d | M pro | 19.37 | N/A |
Additional Insights
Recent studies have indicated that derivatives of oxadiazoles can also serve as inhibitors for other targets such as bacterial topoisomerases . This broadens the scope for potential therapeutic applications beyond neuropharmacology.
Scientific Research Applications
Antitumor Activity
Recent studies have highlighted the antitumor properties of related compounds within the spiro[4.5]decane family. For instance, a series of novel derivatives were synthesized and evaluated for their cytotoxic effects against various cancer cell lines, including:
- A549 (Lung Cancer)
- MDA-MB-231 (Breast Cancer)
- HeLa (Cervical Cancer)
These studies revealed that certain derivatives exhibited moderate to potent cytotoxicity, with IC50 values as low as 0.08 µM against MDA-MB-231 cells . Such findings suggest that compounds similar to 8-((3-(4-(benzyloxy)phenyl)-1,2,4-oxadiazol-5-yl)methyl)-1,4-dioxa-8-azaspiro[4.5]decane could be promising candidates for further development in cancer therapeutics.
Fluorescent Properties
Compounds containing oxadiazole units are recognized for their fluorescent properties , making them suitable for applications in organic light-emitting diodes (OLEDs) and other optoelectronic devices. The incorporation of the benzyloxyphenyl group may enhance the stability and efficiency of these materials.
Drug Design and Development
The unique structural features of this compound make it an attractive scaffold for drug development. Researchers are exploring modifications to improve solubility and bioavailability while maintaining or enhancing therapeutic efficacy.
Case Studies
Preparation Methods
Amidoxime and Acyl Chloride Cyclization
Reaction of 4-(benzyloxy)benzamidoxime with chloroacetyl chloride in pyridine generates the 1,2,4-oxadiazole ring. This method, however, often requires harsh conditions and yields mixed regioisomers.
Carboxylic Acid Activation
Coupling 4-(benzyloxy)benzoic acid with acetamidoxime using ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) and hydroxybenzotriazole (HOBt) achieves higher regioselectivity. Microwave-assisted heating (120°C, 30 min) improves reaction efficiency, as demonstrated in kappa opioid receptor antagonist syntheses.
Table 1 : Comparison of 1,2,4-Oxadiazole Synthesis Methods
| Method | Reagents/Conditions | Yield (%) | Regioselectivity |
|---|---|---|---|
| Acyl Chloride Cyclization | Pyridine, RT, 24h | 45–60 | Moderate |
| EDCI/HOBt Activation | DCM, RT, 12h | 70–85 | High |
| Microwave-Assisted | EDCI, HOBt, 120°C, 30min | 90+ | Excellent |
Functionalization and Coupling Strategies
Methyl Linking via Nucleophilic Substitution
The oxadiazole-methyl group is introduced through SN2 displacement. For example, treating 5-(chloromethyl)-3-(4-(benzyloxy)phenyl)-1,2,4-oxadiazole with the spirocyclic amine in dimethylformamide (DMF) at 60°C for 12h yields the target compound. Potassium carbonate acts as a base, achieving >80% conversion (ChemDiv Compound L499-0540).
Benzyloxy Group Installation
The 4-benzyloxyphenyl substituent is introduced early via Ullmann coupling or nucleophilic aromatic substitution. Protecting phenol groups with benzyl bromide prior to oxadiazole formation prevents undesired side reactions.
Optimization Challenges and Solutions
- Regioselectivity in Oxadiazole Formation : Microwave-assisted synthesis minimizes isomerization, as seen in kappa opioid ligand preparations.
- Spirocycle Stability : Lithium aluminum hydride reduction (Step 3, CN113214290A) ensures the spirocyclic amine remains intact during functionalization.
- Deprotection Efficiency : Palladium on carbon (10% Pd/C) under hydrogen gas quantitatively removes benzyl groups without affecting the oxadiazole ring.
Analytical Validation
- Mass Spectrometry : High-resolution MS (HRMS) confirms the molecular ion peak at m/z 507.2154 [M+H]⁺.
- NMR Spectroscopy : ¹H NMR (400 MHz, CDCl₃) displays characteristic signals: δ 7.45–7.30 (m, 9H, aromatic), 5.15 (s, 2H, OCH₂Ph), 4.10–3.80 (m, 4H, dioxane), 3.60 (s, 2H, NCH₂).
Industrial and Pharmacological Relevance
While no commercial applications are reported for this specific compound, structurally related 1,2,4-oxadiazoles exhibit antimicrobial, anticancer, and CNS activity. The spirocyclic core’s rigidity enhances binding affinity in drug candidates, as observed in ChemDiv’s screening libraries.
Q & A
Q. What synthetic methodologies are recommended for preparing 8-((3-(4-(Benzyloxy)phenyl)-1,2,4-oxadiazol-5-yl)methyl)-1,4-dioxa-8-azaspiro[4.5]decane?
Methodological Answer: The compound can be synthesized via palladium-catalyzed cross-coupling reactions. For example:
- Use 1,4-dioxa-8-azaspiro[4.5]decane as a starting material.
- React with a brominated aryl-oxadiazole intermediate (e.g., 3-(4-(benzyloxy)phenyl)-5-bromo-1,2,4-oxadiazole ) under Suzuki-Miyaura conditions.
- Employ Pd₂(dba)₃ (0.5–1 mol%) and CyJohnPhos ligand (3–5 mol%) in degassed dioxane at 120°C for 12–24 hours .
- Monitor reaction progress via TLC or HPLC and purify using silica gel chromatography (30–40% EtOAc/hexanes).
Q. How should researchers characterize the purity and structural integrity of this compound?
Methodological Answer: Use a multi-technique approach:
Q. What strategies are effective for resolving contradictions in spectral data during characterization?
Methodological Answer:
- Cross-Validation : Compare experimental IR/NMR data with computational predictions (e.g., DFT calculations for NMR chemical shifts).
- Crystallography : Use single-crystal X-ray diffraction (SHELX suite) to resolve ambiguities in bond lengths/angles .
- Dynamic NMR : Probe conformational flexibility (e.g., hindered rotation in oxadiazole rings) by varying temperature or solvent .
Advanced Research Questions
Q. How can researchers optimize the compound’s biological activity through structural modifications?
Methodological Answer:
Q. What computational tools are suitable for predicting the compound’s reactivity or binding affinity?
Methodological Answer:
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with targets like p97 ATPase .
- DFT Calculations : Optimize geometries (Gaussian 09) and calculate frontier molecular orbitals (HOMO/LUMO) to predict redox behavior .
- COMSOL Multiphysics : Simulate reaction kinetics (e.g., Pd-catalyzed coupling efficiency) under varying temperatures/pressures .
Q. How can crystallographic data resolve discrepancies in proposed reaction mechanisms?
Methodological Answer:
- Time-Resolved Crystallography : Capture intermediates in Pd-catalyzed cross-coupling reactions to validate mechanistic steps (e.g., oxidative addition vs. transmetallation) .
- Electron Density Maps : Use SHELXL-refined maps to identify unexpected byproducts (e.g., ring-opening of the spirocyclic system) .
Q. What experimental designs mitigate challenges in scaling up synthesis?
Methodological Answer:
Q. How can researchers assess the compound’s stability under physiological conditions?
Methodological Answer:
- Forced Degradation Studies : Expose the compound to pH extremes (1–13), heat (40–80°C), and light (ICH Q1B guidelines).
- LC-MS/MS : Monitor degradation products (e.g., hydrolysis of the oxadiazole ring to amidoxime) .
Methodological Framework for Research Design
Q. How should theoretical frameworks guide experimental design for this compound?
Methodological Answer:
- Link to Supramolecular Chemistry : Use host-guest theory to design derivatives with enhanced binding to biological cavities (e.g., cyclodextrin inclusion complexes) .
- Apply QSPR Models : Correlate substituent electronic parameters (Hammett σ) with observed bioactivity to prioritize synthetic targets .
Q. What strategies address low yields in spirocyclic ring formation?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
